The synthesis of Psma-bch involves several steps that ensure the compound's efficacy and stability. The process typically begins with the preparation of aluminum fluoride-18, which is then complexed with the PSMA-binding moiety. The general procedure includes:
The synthesis can be completed within 30 minutes, yielding a compound that binds to prostate-specific membrane antigen with high affinity (dissociation constant of approximately 2.90 ± 0.83 nM) .
The molecular structure of Psma-bch is characterized by its specific binding sites that interact with the prostate-specific membrane antigen. The compound includes a chelating agent that allows for the incorporation of fluorine-18, which is crucial for imaging purposes.
While detailed structural data specific to Psma-bch may not be widely published, similar compounds exhibit structures that typically include:
This design ensures high stability and favorable pharmacokinetics in vivo.
Psma-bch undergoes various chemical reactions during its synthesis and application:
In vitro studies have shown that uptake in PSMA-positive cells (like 22Rv1) significantly exceeds that in PSMA-negative cells (like PC-3), demonstrating the specificity of Psma-bch .
The mechanism of action for Psma-bch revolves around its ability to selectively bind to prostate-specific membrane antigens on cancer cells. Upon administration, Psma-bch accumulates in tumors expressing these antigens:
Studies indicate that high levels of accumulation occur in PSMA-expressing organs, providing clear imaging results .
Psma-bch exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective imaging performance while minimizing systemic toxicity.
Psma-bch has significant applications in medical imaging, particularly for diagnosing and managing prostate cancer:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3